Bet-IN-16

Description

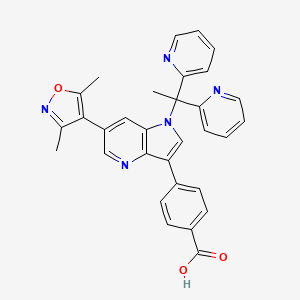

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H25N5O3 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,1-dipyridin-2-ylethyl)pyrrolo[3,2-b]pyridin-3-yl]benzoic acid |

InChI |

InChI=1S/C31H25N5O3/c1-19-28(20(2)39-35-19)23-16-25-29(34-17-23)24(21-10-12-22(13-11-21)30(37)38)18-36(25)31(3,26-8-4-6-14-32-26)27-9-5-7-15-33-27/h4-18H,1-3H3,(H,37,38) |

InChI Key |

LLUTURRCWNCHPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)(C4=CC=CC=N4)C5=CC=CC=N5)C6=CC=C(C=C6)C(=O)O)N=C2 |

Origin of Product |

United States |

Discovery and Chemical Synthesis of Bet in 16

Binding Kinetics and Thermodynamics with BET Bromodomains

Understanding the binding kinetics and thermodynamics of Bet-IN-16 with BET bromodomains is crucial for characterizing its inhibitory potential and selectivity. Several biophysical techniques are employed to quantify these interactions.

Fluorescence anisotropy (FA) assays are a common method to assess the binding of small molecules to proteins. This technique measures the change in the rotational mobility of a fluorescently labeled ligand upon binding to a larger protein. When a fluorescent probe binds to a BET bromodomain, its tumbling rate decreases, leading to an increase in fluorescence anisotropy. By using a fluorescently labeled BET inhibitor or acetylated peptide probe, the binding of an unlabeled compound like this compound can be measured through its ability to displace the fluorescent probe, resulting in a decrease in anisotropy nih.govnih.govchemrxiv.org. This competitive binding assay allows for the determination of the binding affinity (Ki or IC50) of this compound for different BET bromodomains nih.govchemrxiv.org. Studies have utilized FA assays with fluorescently-labeled pan-BET inhibitors to assess the binding potential and selectivity of various compounds, including those targeting BET bromodomains nih.govchemrxiv.org.

Differential Scanning Fluorimetry (DSF), also known as Protein Thermal Shift assay, is a rapid and sensitive technique used to measure the thermal stability of proteins and assess ligand binding. When a ligand like this compound binds to a protein such as a BET bromodomain, it often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm (ΔTm) is indicative of a binding event and can be correlated with binding affinity nih.govnih.govplos.org. DSF assays involve heating the protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding. The increase in fluorescence intensity as the protein unfolds is monitored, and the Tm is determined from the transition midpoint nih.govaacrjournals.org. DSF is widely used in BET bromodomain research to confirm ligand binding and assess the thermal stabilization effect of inhibitors nih.govnih.govaacrjournals.orgrsc.org.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the interactions between ligands and proteins at the atomic level pnas.orgrsc.orgmdpi.com. For studying this compound binding to BET bromodomains, protein-observed NMR can be used to monitor changes in the chemical shifts of protein resonances upon ligand titration. These chemical shift perturbations (CSPs) indicate the residues in the protein that are directly involved in or affected by ligand binding nih.govnih.gov. NMR can also provide information about the conformation of the ligand when bound to the protein and the dynamics of the interaction pnas.orgcuny.edu. Protein-observed 19F NMR (PrOF NMR) is a specific application that can be used if the protein or ligand contains fluorine atoms, offering high sensitivity for detecting binding events and conformational changes nih.gov. NMR studies have been employed to characterize the binding of various ligands to BET bromodomains and understand the molecular basis of their interaction pnas.orgnih.govcuny.edu.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay used to measure molecular interactions, including the displacement of a bound ligand by a competitor molecule nih.govanr.fracs.org. In the context of BET bromodomains, AlphaScreen assays are commonly used to measure the inhibitory activity (IC50) of compounds like this compound by assessing their ability to compete with the binding of a biotinylated acetylated peptide or a known BET inhibitor probe to a BET bromodomain captured on streptavidin-coated donor beads nih.govrsc.organr.fr. The proximity of acceptor and donor beads, which generate a luminescent signal upon excitation, is disrupted by the binding of the competitor, leading to a decrease in signal nih.govanr.fr. This assay format is well-suited for high-throughput screening and provides quantitative data on the potency of inhibitors against specific BET bromodomains nih.govchemrxiv.orgrsc.organr.fr.

Here is an example of how data from these assays might be presented:

| Assay Type | BET Bromodomain | Ligand | Measured Value | Result |

| Fluorescence Anisotropy | BRD4(1) | This compound | Ki | [Value] nM |

| DSF | BRD4(1) | This compound | ΔTm | [Value] °C |

| AlphaScreen | BRD4(1) | This compound | IC50 | [Value] nM |

Structural Basis of this compound-BET Protein Interaction

Understanding the structural basis of how this compound interacts with BET bromodomains provides critical insights into its binding mode, affinity, and selectivity.

X-ray co-crystallography is a powerful technique that provides high-resolution three-dimensional structures of protein-ligand complexes aacrjournals.orgrcsb.orgresearchgate.net. By co-crystallizing this compound with a BET bromodomain, such as the first bromodomain of BRD4 (BRD4(1)), researchers can visualize the precise binding pose of the compound within the bromodomain pocket, the specific amino acid residues involved in the interaction, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) nih.govaacrjournals.orgrcsb.orgresearchgate.net. These structures are invaluable for rationalizing experimental binding data, guiding the design of improved inhibitors, and understanding the basis of selectivity between different BET family members or between the BD1 and BD2 of the same protein nih.govaacrjournals.orgresearchgate.netoncotarget.com. Co-crystal structures of BET bromodomains bound to various inhibitors have revealed that compounds typically bind in the acetyl-lysine binding site, often forming a key hydrogen bond with a conserved asparagine residue (Asn140 in BRD4(1)) nih.govnih.govresearchgate.net. The shape complementarity between the ligand and the binding pocket, as well as interactions with residues in the ZA and BC loops, contribute to binding affinity and selectivity nih.gov. The Protein Data Bank (PDB) is a repository for these structures, with entries available for BET bromodomains in complex with various ligands rcsb.org.

An example of information obtained from co-crystallography:

| Protein-Ligand Complex | PDB ID | Resolution (Å) | Key Interactions |

| BRD4(1)-Bet-IN-16 | [PDB ID] | [Resolution] | Hydrogen bond with Asn140, Hydrophobic interactions |

Molecular and Biochemical Mechanisms of Bet in 16 Action

Structural Basis of Bet-IN-16-BET Protein Interaction

Analysis of Ligand Binding Pose and Key Intermolecular Contacts

The mechanism by which BET inhibitors like this compound interact with BET proteins involves binding to the acetyl-lysine binding pocket within the bromodomains nih.govnih.govfrontiersin.orgfrontiersin.org. This pocket is typically a hydrophobic cavity formed by alpha helices nih.govnih.gov. The binding is often stabilized by interactions with conserved amino acid residues within the bromodomain, such as an asparagine residue that anchors the acetylated lysine (B10760008) nih.gov. While the general principles of BET inhibitor binding to bromodomains are well-established, specific detailed analyses of the ligand binding pose and key intermolecular contacts for this compound were not found in the consulted literature. Studies on other BET inhibitors, such as JQ1, have provided insights into these interactions within the BET bromodomains wikipedia.orgwikipedia.org.

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a protein and to estimate the binding affinity mdpi.compublishatcj.combiorxiv.org. These simulations are valuable tools in understanding the potential interactions between a small molecule inhibitor and its target protein, such as a BET protein bromodomain mdpi.comresearchgate.net. For BET inhibitors, molecular docking can help elucidate how the compound fits into the acetyl-lysine binding pocket and the specific amino acid residues it interacts with researchgate.net. Although molecular docking is a standard approach in the study of protein-ligand interactions, specific results of molecular docking simulations conducted with this compound were not available in the reviewed search results. Studies on other BET inhibitors have utilized molecular docking to predict binding modes and affinities biorxiv.orgresearchgate.net.

Impact on Transcriptional Machinery Recruitment

BET proteins play a crucial role in recruiting and facilitating the function of the transcriptional machinery at actively transcribed genes researchgate.netahajournals.orgbu.edufrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgaacrjournals.org. By binding to acetylated histones and transcription factors, BET proteins act as scaffolds that help assemble pre-initiation complexes and promote transcriptional elongation researchgate.netahajournals.orgfrontiersin.orgnih.govfrontiersin.org. Inhibition of BET proteins by compounds like this compound is expected to disrupt this process, thereby impacting gene transcription.

Disruption of BET Protein Association with Chromatin

A primary mechanism of action for BET inhibitors is the disruption of the interaction between BET proteins and acetylated chromatin bu.edufrontiersin.orgashpublications.orgwikipedia.orgvanderbilt.edu. BET proteins bind to specific acetylated lysine marks on histone tails, particularly in regions of active transcription such as promoters and enhancers researchgate.netahajournals.orgbu.edunih.govnih.govfrontiersin.orgaacrjournals.org. This binding tethers BET proteins to chromatin researchgate.netbu.eduresearchgate.net. By competing for the acetyl-lysine binding pocket, BET inhibitors prevent BET proteins from effectively associating with these chromatin marks bu.edufrontiersin.orgashpublications.orgwikipedia.orgvanderbilt.edu. This displacement is a key step in the downstream transcriptional effects of BET inhibition bu.edu. While this mechanism is well-established for BET inhibitors generally, specific experimental data demonstrating the disruption of BET protein association with chromatin by this compound was not found in the provided search results.

Modulation of RNA Polymerase II Activity

BET proteins, particularly BRD4, interact with components of the RNA Polymerase II (Pol II) machinery, including the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and a cyclin subunit researchgate.netencyclopedia.pubahajournals.orgnih.govfrontiersin.orgfrontiersin.org. BRD4 recruits P-TEFb to chromatin, and P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Pol II, a critical step for the release of paused Pol II and the initiation of productive transcriptional elongation researchgate.netahajournals.orgnih.govfrontiersin.orgfrontiersin.org. Inhibition of BET proteins can therefore modulate RNA Pol II activity by interfering with the recruitment or function of P-TEFb nih.govfrontiersin.orgvanderbilt.edubiorxiv.orgbiorxiv.org. This can lead to a decrease in transcriptional elongation for a subset of genes vanderbilt.edubiorxiv.orgbiorxiv.org. Specific studies detailing the modulation of RNA Polymerase II activity directly by this compound were not identified in the search results. However, as a BET inhibitor, this compound is expected to influence RNA Pol II activity through its effects on BET proteins.

Global Gene Expression Profiling

Transcriptomic analysis, such as RNA sequencing (RNA-Seq), is a powerful technique used to assess the global changes in gene expression in response to a treatment or condition aacrjournals.orgjci.orgbiorxiv.orgnih.gov. This approach allows for the identification of genes that are upregulated or downregulated following exposure to a compound like a BET inhibitor aacrjournals.orgjci.orgbiorxiv.orgnih.gov.

Transcriptomic Analysis (e.g., RNA-Seq) following this compound Exposure

Studies using transcriptomic analysis have been instrumental in understanding the broad impact of BET inhibitors on gene expression aacrjournals.orgjci.orgbiorxiv.orgnih.govnih.govnih.govbiologists.com. These studies have shown that BET inhibitors can significantly alter the expression of a wide range of genes, including key oncogenes and genes involved in cell cycle control and inflammatory responses biorxiv.orgnih.govnih.govnih.govbiologists.com. For instance, treatment with BET inhibitors like JQ1 and I-BET has been shown to downregulate the expression of genes such as MYC and BCL2 in various cancer models bu.eduaacrjournals.orgwikipedia.org. While transcriptomic analysis is a common method for evaluating the effects of BET inhibitors, specific data from RNA-Seq or other global gene expression profiling experiments conducted with this compound were not found in the reviewed literature. Research on this compound has indicated its activity in inhibiting prostate cancer cell growth chemsrc.commedchemexpress.com, suggesting that it likely modulates the expression of genes critical for cancer cell proliferation and survival, consistent with the known effects of other BET inhibitors.

Identification of Downstream Target Genes

The primary mechanism of BET inhibitors involves the modulation of gene transcription. By displacing BET proteins from regulatory elements like promoters and enhancers (particularly super-enhancers), these inhibitors can lead to the downregulation of genes crucial for cell growth, proliferation, and survival wikipedia.orggoogle.comharvard.eduguidetopharmacology.org. The specific downstream target genes affected by BET inhibition can vary depending on the cell type and context google.comguidetomalariapharmacology.org.

Studies using BET inhibitors have identified a range of downstream targets. For instance, in acute myeloid leukemia (AML) cell lines, BET inhibition was shown to decrease the binding of the SEC and PAFc to critical gene loci, leading to inhibited transcription wikipedia.org. In HPV-associated head and neck squamous cell carcinoma (HNSCC) cells, BET inhibition directly downregulated c-Myc and E2F expression and induced CDKN1A (p21) expression nih.govguidetopharmacology.org. Research in erythroid cells demonstrated that BET inhibition impaired the activation of several GATA1 target genes, including Hbb-b1, Klf1, and Nfe2 guidetomalariapharmacology.org.

The sensitivity of genes to BET inhibition can be correlated with their transcriptional activity. Genes most activated by certain transcription factors, like GATA1, have been observed to be more sensitive to BET inhibitor treatment guidetomalariapharmacology.org.

Regulation of Oncogene Expression (e.g., c-MYC, BCL-2)

A significant aspect of BET inhibitor action is their ability to regulate the expression of key oncogenes, notably c-MYC and BCL-2. Dysregulation of these genes is frequently implicated in various cancers wikipedia.orgnih.gov.

Numerous studies have demonstrated that BET inhibition leads to the downregulation of c-MYC expression in various cancer models, including MLL-fusion leukemia, NPM1-mutant AML, and aggressive B-cell lymphomas cenmed.comwikipedia.orgciteab.comguidetopharmacology.orggoogle.com. Mechanistically, BET inhibitors interfere with c-MYC transcription by blocking the binding of BRD proteins, such as BRD4, at regulatory elements that influence c-MYC expression cenmed.comdaneshyari.com. However, the extent of c-MYC downregulation can vary between cell lines cenmed.comdaneshyari.com.

The regulation of BCL-2 by BET inhibitors appears to be more context-dependent. Some studies report downregulation of BCL-2 expression following BET inhibition, contributing to increased apoptosis wikipedia.org. This has been observed in MLL-fusion leukemia and NPM1-mutant AML cell lines wikipedia.org. In aggressive B-cell lymphoma, BET inhibition with JQ1 modulated the ratio of pro-apoptotic and anti-apoptotic BCL-2 family members, reducing Bcl-2 and Bcl-xL mRNA levels guidetopharmacology.org. Conversely, other research indicates that BET inhibitors may not consistently inhibit BCL-2 protein levels, particularly in certain lymphoma subtypes cenmed.comdaneshyari.com.

The coordinated loss of c-MYC and BCL6 (another oncogene regulated by BET proteins) may contribute to the anti-proliferative effects of BET inhibitors in some contexts daneshyari.com.

Here is a summary of observed effects of BET inhibition on c-MYC and BCL-2 in different models:

| Cancer Model | BET Inhibitor Example | c-MYC Regulation | BCL-2 Regulation | Citation |

| MLL-fusion leukemia cell lines | I-BET151, JQ1 | Downregulated | Downregulated | wikipedia.org |

| NPM1-mutant AML cell line (OCI-AML) | I-BET151 | Downregulated | Downregulated | wikipedia.org |

| TKI-resistant AML cell line (MOLM13-TKIR) | JQ1 | Downregulated | Downregulated | wikipedia.org |

| Aggressive B-cell lymphoma | JQ1 | Varied/Maintained | Downregulated (mRNA) | guidetopharmacology.org |

| DHL/THL DLBCL cell lines | I-BET, JQ1, OTX | Downregulated | Not inhibited (protein) | cenmed.comdaneshyari.com |

| HPV-associated HNSCC | JQ1 | Downregulated | Not specified | nih.govguidetopharmacology.org |

Modulation of Key Signaling Pathways (e.g., NF-κB Pathway)

BET proteins are involved in the regulation of various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer guidetopharmacology.orgnih.gov. Research indicates that BET inhibitors can modulate NF-κB signaling.

BET proteins, particularly BRD4, can interact with components of the NF-κB pathway. For instance, nuclear NF-κB p65, when acetylated, can interact with BET proteins, promoting the recruitment of transcriptional complexes necessary for target gene expression guidetopharmacology.org.

Studies have shown that BET inhibitors can suppress NF-κB-mediated inflammatory responses guidetopharmacology.orgnih.gov. In the context of neuroinflammation, BET inhibition by JQ1 was found to suppress the overactivation of the canonical NF-κB signaling pathway in a rat model guidetopharmacology.org. This involved a reduction in the phosphorylation levels of NF-κB p65 guidetopharmacology.org.

Furthermore, BET inhibitors have been shown to impact the NF-κB pathway in the context of cardiovascular disease. In a rat model of acute myocardial infarction, BET inhibition mitigated damage, partially mediated by the inhibition of the TLR4/TRAF6/NF-κB pathway ctdbase.org.

While some studies suggest BET inhibitors primarily affect the canonical NF-κB pathway, there is also evidence for their involvement in the noncanonical NF-κB pathway, depending on the cell type and the specific BET protein targeted nih.gov. For example, in melanoma, BET inhibitors were found to suppress progression via the BRD4/NFKB2/SPP1 axis, highlighting a role for the noncanonical pathway nih.gov.

The modulation of NF-κB signaling by BET inhibitors contributes to their broader biological effects, including anti-inflammatory and anti-tumor activities.

Here is a summary of observed effects of BET inhibition on the NF-κB pathway:

| Context | BET Inhibitor Example | NF-κB Pathway Modulation | Specifics | Citation |

| LPS-induced inflammatory response (macrophages) | I-BET | Suppression of inflammatory genes | May involve direct interaction with BRD4 | nih.gov |

| Levodopa-induced dyskinesia rat model | JQ1 | Suppression of canonical NF-κB | Reduced p65 phosphorylation | guidetopharmacology.org |

| Acute myocardial infarction rat model | JQ1 | Inhibition of TLR4/TRAF6/NF-κB | Partially mediated the protective effect | ctdbase.org |

| Melanoma | Not specified | Suppression via noncanonical NF-κB | Involved BRD4/NFKB2/SPP1 axis | nih.gov |

Cellular Pharmacology of Bet in 16

Cellular Target Engagement and Selectivity Assays

Cellular target engagement and selectivity are critical aspects in understanding the mechanism of action of Bet-IN-16. These assays determine how effectively this compound binds to its intended targets within the cellular environment and its specificity relative to other proteins.

Bromodomain Selectivity Screens

Bromodomain and extra-terminal (BET) proteins, including BRD2, BRD3, BRD4, and BRDT, function as epigenetic readers by binding to acetylated lysine (B10760008) residues on histones and other proteins. nih.govmdpi.comfrontiersin.org This interaction is crucial for regulating gene transcription. nih.govmdpi.comfrontiersin.org BET inhibitors, such as JQ1 and PFI-1, are designed to target the bromodomains of these proteins. wikipedia.orgnih.govjst.go.jpaacrjournals.org

While the search results did not specifically provide selectivity data for a compound explicitly named "this compound," they extensively discuss the selectivity of BET inhibitors in general, particularly pan-BET inhibitors like JQ1 and PFI-1, which bind to the bromodomains of the BET family proteins. wikipedia.orgnih.govjst.go.jpaacrjournals.org Studies using differential scanning fluorimetry (DSF) and AlphaScreen assays have demonstrated that compounds like (+)-JQ1 exhibit high selectivity for the BET family bromodomains over those outside this family. nih.gov For instance, (+)-JQ1 significantly increased the thermal stability of all BET family bromodomains tested, with minimal or no effect on other bromodomains. nih.gov Similarly, PFI-1 has been shown to be a potent and selective BET bromodomain inhibitor, displacing acetylated histone peptides with nanomolar potency for BRD4(1) and BRD2(2). aacrjournals.org

The BET family proteins contain two conserved N-terminal bromodomains, BD1 and BD2. mdpi.comaacrjournals.org While many BET inhibitors are pan-selective, targeting both BD1 and BD2 with similar potency, there is ongoing research into developing inhibitors with selectivity for individual bromodomains to potentially differentiate their effects and reduce off-target activities. rsc.orgpnas.orgacrabstracts.org Studies have shown that BD1 and BD2 may have distinct functions in regulating gene transcription and cellular processes. frontiersin.orgpnas.orgacrabstracts.org

Effects on Cellular Processes

Inhibition of BET proteins by compounds like this compound can significantly impact various cellular processes due to the central role of BET proteins in transcriptional regulation. frontiersin.orgaacrjournals.org

Modulation of Cell Cycle Progression

BET inhibitors are known to modulate cell cycle progression, frequently inducing a G1 cell cycle arrest. jst.go.jpnih.govnih.govpnas.orgaacrjournals.org This effect has been observed in various cancer cell lines, including HPV-associated head and neck squamous cell carcinoma (HNSCC) and colon cancer cells. jst.go.jpnih.govnih.gov The G1 arrest is often associated with the downregulation of key cell cycle regulators such as c-Myc and E2F and the induction of cyclin-dependent kinase inhibitor CDKN1A (p21). jst.go.jpnih.govnih.gov For example, in HPV-positive HNSCC cell lines, BET inhibition led to a G1 cell cycle arrest, correlating with c-Myc downregulation and CDKN1A induction. nih.govnih.gov In HCT116 colon cancer cells, BET inhibitors induced G1/S arrest and increased p21 expression, which may contribute to retinoblastoma protein (Rb) dephosphorylation and subsequent E2F inactivation. jst.go.jp

The extent of cell cycle modulation can vary depending on the cell type and context. nih.govpnas.org Some studies indicate that while BET inhibition can cause G1 arrest in various cell lines, the effect on other cell cycle phases like G2/M or sub-G1/G0 might be less pronounced or absent in certain contexts. jst.go.jp

Influence on Cellular Differentiation Pathways

BET proteins play a role in regulating cellular differentiation pathways. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net Inhibition of BET bromodomains can influence the differentiation of various cell types, including intestinal stem cells and T helper cells. pnas.orgacrabstracts.orgresearchgate.net

In the context of intestinal stem cells, BET bromodomain activity is required for the differentiation of Lgr5-expressing stem cells into specific secretory cell types, such as enteroendocrine cells. researchgate.net BET inhibition can selectively and reversibly suppress this differentiation process. researchgate.net

Studies on T helper cell differentiation have shown that BET proteins regulate the transcription of genes critical for lineage-specific differentiation. pnas.orgpnas.org Pan-BET inhibitors can broadly affect the differentiation of different T helper subsets, including Th17, Th1, and Th2 cells. pnas.org Research suggests that the BD1 and BD2 of BET proteins may have distinct roles in the differentiation of these cell types. pnas.orgacrabstracts.org For instance, BRD4 BD1 appears central to Th17 cell differentiation, while both BD1 and BD2 are important for Th1 and Th2 cell differentiation. pnas.org Selective BD2 inhibitors have also shown effects on the differentiation of plasma cells and Tfh/Tph cells. acrabstracts.org

The influence of BET inhibitors on differentiation can be context-dependent and tissue-specific. researchgate.net

Induction of Cellular Apoptosis in specific contexts

BET inhibitors can induce cellular apoptosis, particularly in certain cancer cell types. nih.govnih.govpnas.orgaacrjournals.orgashpublications.orgoncotarget.comaacrjournals.org This apoptotic activity has been observed in various models, including HPV-associated HNSCC, Myc-induced murine lymphoma, and diffuse large B-cell lymphoma (DLBCL). nih.govnih.govpnas.orgaacrjournals.orgashpublications.org

The induction of apoptosis by BET inhibition is often associated with the modulation of pro-apoptotic and anti-apoptotic proteins, such as the BCL-2 family members. aacrjournals.orgashpublications.orgoncotarget.comaacrjournals.org For example, in aggressive B-cell lymphoma, BET inhibition can induce p53-independent apoptosis by skewing the expression of BCL-2 family members, promoting pro-apoptotic proteins like Bim and repressing anti-apoptotic proteins like BCL-2 and BCL-xL. aacrjournals.orgashpublications.org Overexpression of BCL-2 can inhibit BET inhibitor-induced apoptosis in these contexts. aacrjournals.orgashpublications.org

While BET inhibitors can induce apoptosis, the extent and mechanism can vary depending on the cell line and the specific genetic context. jst.go.jpaacrjournals.org Some studies have noted that in certain cell lines, BET inhibitors may induce cell cycle arrest without significant apoptosis induction. jst.go.jp Resistance to BET inhibitor-induced apoptosis can occur and has been associated with mechanisms such as BCL-2 upregulation and activation of the RAS pathway. aacrjournals.org

Investigation in Diverse Cellular Models

BET inhibitors, including compounds like this compound (implicitly through the study of pan-BET inhibitors), have been investigated in a diverse range of cellular models to understand their pharmacological effects across different biological contexts. These models encompass various cancer cell lines and primary cells, reflecting the broad potential therapeutic interest in targeting BET proteins. aacrjournals.orgoncotarget.comaacrjournals.orgnih.govmdpi.com

Studies have utilized cell lines derived from different cancer types, such as head and neck squamous cell carcinoma (HNSCC), colon cancer, acute myeloid leukemia (AML), multiple myeloma (MM), acute lymphoblastic leukemia (ALL), triple-negative breast cancer, pancreatic cancer, hepatocellular carcinoma (HCC), medulloblastoma, and various sarcomas (including rhabdomyosarcoma, Ewing sarcoma, osteosarcoma, and malignant peripheral nerve sheath tumors). wikipedia.orgjst.go.jpaacrjournals.orgaacrjournals.orgnih.govnih.govpnas.orgoncotarget.comaacrjournals.org These investigations have provided insights into how BET inhibition affects proliferation, cell cycle, differentiation, and apoptosis in these specific cancer contexts. jst.go.jpaacrjournals.orgnih.govnih.govpnas.orgaacrjournals.orgaacrjournals.orgoncotarget.comaacrjournals.org

Beyond cancer, BET inhibitors have also been studied in other cellular models to explore their effects on processes like inflammation and immune responses. frontiersin.orgpnas.orgacrabstracts.orgresearchgate.netnih.gov This includes studies using activated macrophages, T helper cells, B cells, plasma cells, and dendritic cells, highlighting the role of BET proteins in regulating inflammatory gene transcription and lymphocyte differentiation. frontiersin.orgpnas.orgacrabstracts.orgnih.gov

Furthermore, cellular models of specific diseases, such as HIV-1 latency in Jurkat T cells, have been used to investigate the potential of BET inhibitors in reactivating latent viruses. researchgate.net Studies in human osteoblasts have also explored the effects of betaine (B1666868) (a different compound) on cell differentiation, indicating broader interest in compounds affecting epigenetic readers in various cell types. researchgate.net

The use of diverse cellular models allows for the comprehensive characterization of this compound's cellular pharmacology, revealing both common mechanisms of action, such as the impact on cell cycle and MYC expression, and context-dependent effects related to specific cellular pathways and genetic backgrounds. nih.govpnas.orgaacrjournals.orgaacrjournals.org

Cancer Cell Lines (e.g., Myeloma, Leukemia, Lung, Melanoma, Breast, Head and Neck Squamous Cell Carcinoma)

BET inhibitors have shown potent antiproliferative effects in various cancer cell lines. In hematological cancers like acute leukemia and multiple myeloma, BET inhibitors can suppress oncogenes such as MYC and BCL2, leading to growth inhibition and apoptosis. nih.govashpublications.orgoncotarget.comoncotarget.com For instance, studies with OTX015 and JQ1 in acute leukemia cell lines demonstrated cell growth inhibition, cell cycle arrest, and apoptosis at submicromolar concentrations. oncotarget.com These inhibitors were particularly active in cell lines with MLL fusions and NPM1 mutations. oncotarget.com

In solid tumors, the effects of BET inhibitors can vary depending on the cancer type and genetic context. In lung adenocarcinoma cell lines, a subset was found to be acutely susceptible to BET inhibition, although the mechanism was independent of MYC downregulation in contrast to blood tumors. pnas.org Instead, BET inhibition suppressed the oncogenic transcription factor FOSL1 and its targets in sensitive lung cancer cells. pnas.org

In head and neck squamous cell carcinoma (HNSCC), BET inhibition has shown promise, particularly in HPV-associated cases. nih.govnih.govnih.gov Studies in HPV16-positive HNSCC cell lines revealed that BET inhibition downregulated viral oncogenes E6 and E7, as well as the cellular oncogene MYC, leading to G1 cell cycle arrest and apoptosis. nih.govnih.gov The downregulation of the E2F gene family and its targets also emerged as a critical mechanism for the anti-tumor effects in this context. nih.gov

Research in breast cancer models, including triple-negative breast cancer (TNBC), has also explored BET inhibitors. nih.govaacrjournals.org Studies have shown that BET proteins regulate transcriptional programs involved in epithelial-to-mesenchymal transition (EMT), with individual BET proteins potentially having opposing roles (e.g., BRD2 positively regulating EMT, while BRD3 and BRD4 repress it). nih.gov BET degraders have also shown efficacy in TNBC cell lines by potently depleting BET proteins. aacrjournals.org

In melanoma, limited research supports the synergistic antitumor effects of BET and MEK inhibition, potentially by alleviating transcriptional characteristics of MAPK and checkpoint inhibitor resistance, downregulating TCF19, and inducing apoptosis. nih.gov

Prostate cancer cell lines, particularly androgen receptor (AR)-positive ones, are also affected by BET inhibitors and degraders, which disrupt AR and MYC signaling axes, leading to growth inhibition and proapoptotic effects. nih.govaacrjournals.orgaacrjournals.org

Immune Cells (e.g., Macrophages, T Lymphocytes)

BET proteins are also involved in regulating immune cell function and differentiation. ahajournals.orgnih.govahajournals.orgoup.com Studies have investigated the role of BET inhibition in macrophages and T lymphocytes.

In macrophages, BET proteins impact inflammatory gene expression and polarization. osu.edu BET inhibition has been shown to reduce classical markers of M1 polarization (pro-inflammatory) and affect M2 macrophage phenotype. osu.edu This suggests a role for BET proteins in regulating macrophage contributions to inflammatory responses. osu.edu

In T lymphocytes, BET inhibition can influence differentiation and function. oup.comjci.orgtandfonline.compnas.orgresearchgate.net For instance, in chronic lymphocytic leukemia (CLL), BET inhibition has been shown to alleviate immunosuppressive networks and repair T cell defects, promoting a progenitor T cell phenotype and improving proliferation and effector function. jci.orgresearchgate.net This involves reduced expression of inhibitory receptors and transcription factors maintaining terminal differentiation. jci.orgresearchgate.net T-bet, a transcription factor primarily expressed in the immune system, is known to regulate the differentiation and function of immune cells, including T helper 1 (Th1) cells and their production of IFN-γ. tandfonline.compnas.org

Vascular and Cardiac Cell Types

BET proteins are established determinants of transcriptional programs in vascular cells, such as endothelial cells and vascular smooth muscle cells, and cardiac myocytes. ahajournals.orgnih.govahajournals.orgoup.com They bind to chromatin at super-enhancer regions to direct gene expression in these cell types. ahajournals.orgnih.govahajournals.org

BET inhibition has shown effects in the cardiovascular setting, including decreasing atherosclerosis, angiogenesis, intimal hyperplasia, pulmonary arterial hypertension, and cardiac hypertrophy in vivo. ahajournals.orgnih.govahajournals.org Studies in human coronary artery smooth muscle cells and endothelial cells have confirmed the expression of BRD2, BRD3, and BRD4. oup.com BET proteins regulate gene expression under both basal and stimulated conditions in endothelial cells and adipocytes. ahajournals.orgnih.govahajournals.org In the context of heart failure, BET-regulated transcriptional mechanisms involving BRD4, NF-κB, and TGF-beta have been implicated in the development of cardiac fibrosis and systolic dysfunction. mdpi.com BRD4 also appears to play a role in maintaining cardiomyocyte mitochondrial respiration. mdpi.com

Here is a summary of the effects of BET inhibition on various cell types:

| Cell Type | Observed Effects of BET Inhibition (Based on BET Inhibitor Research) | Key Genes/Pathways Affected (Examples) |

| Cancer Cell Lines | ||

| Myeloma, Leukemia | Growth inhibition, cell cycle arrest, apoptosis. Particularly effective in MLL-fused and NPM1-mutated leukemia. | MYC, BCL2, HEXIM1, E2F family, E6/E7 (in HPV+ HNSCC) nih.govashpublications.orgoncotarget.comoncotarget.comnih.gov |

| Lung Adenocarcinoma | Growth inhibition in a subset of cell lines. Mechanism independent of MYC downregulation in sensitive lines. | FOSL1 pnas.org |

| Head and Neck Squamous Cell Carcinoma | Downregulation of viral oncogenes (E6, E7) and cellular oncogenes (MYC, E2F family). G1 cell cycle arrest, apoptosis. nih.govnih.gov | MYC, E2F family, E6, E7, CDKN1A (p21) nih.govnih.gov |

| Breast Cancer (including TNBC) | Regulation of EMT transcriptional profiles. BET degraders induce potent depletion of BET proteins and inhibit growth. nih.govaacrjournals.org | BRD2 (positive EMT regulator), BRD3/BRD4 (EMT repressors), Jagged1/Notch1 signaling (regulated by BRD4) nih.gov |

| Melanoma | Potential synergistic effects with MEK inhibitors. nih.gov | TCF19, MAPK pathway, NF-κB pathway nih.gov |

| Prostate Cancer | Disruption of AR and MYC signaling axes. Growth inhibition, proapoptotic effects, particularly in AR-positive cells. nih.govaacrjournals.orgaacrjournals.org | AR, MYC nih.govaacrjournals.orgaacrjournals.org |

| Immune Cells | ||

| Macrophages | Reduced markers of M1 polarization. Effects on M2 phenotype. Impact on inflammatory gene expression. osu.edu | MHCII, CD86, iNOS, IL-1b, ARG1, IRF4, CD163 osu.edu |

| T Lymphocytes | Alleviation of immunosuppressive networks, repair of T cell defects, promotion of progenitor phenotype, improved proliferation and effector function (in CLL). jci.orgresearchgate.net Regulation of differentiation. | Inhibitory receptors (PD-1, CD160, CD244, LAG3, VISTA), TCF-1, transcription factors maintaining terminal differentiation. jci.orgresearchgate.net T-bet (Th1 differentiation) tandfonline.compnas.org |

| Vascular and Cardiac Cell Types | ||

| Endothelial Cells, Vascular Smooth Muscle Cells | Regulation of induced transcriptional programs. Decreased atherosclerosis, angiogenesis, intimal hyperplasia, pulmonary arterial hypertension in vivo models. ahajournals.orgnih.govahajournals.orgoup.com | NF-κB, TGF-beta mdpi.com |

| Cardiac Myocytes | Regulation of induced transcriptional programs. Decreased cardiac hypertrophy in vivo models. Role in maintaining mitochondrial respiration. ahajournals.orgnih.govahajournals.orgmdpi.com | NF-κB, TGF-beta mdpi.com |

Mechanistic Cellular Assays

To understand how BET inhibitors exert their effects, various mechanistic cellular assays are employed.

Immunoblotting for Protein Expression Changes (e.g., MYC, HEXIM1)

Immunoblotting (Western blot) is a common technique used to assess changes in protein expression levels following BET inhibition. Studies have consistently shown that BET inhibitors reduce the expression of key oncogenes like MYC in sensitive cancer cells, particularly in hematological malignancies. nih.govashpublications.orgoncotarget.comnih.govaacrjournals.orgaacrjournals.org For example, treatment with BET inhibitors like OTX015 and JQ1 leads to a decrease in MYC protein levels in acute leukemia cell lines. oncotarget.com

Conversely, the expression of HEXIM1, a protein that inhibits the positive transcription elongation factor b (P-TEFb) complex (which is regulated by BRD4), is often increased upon BET inhibition. ashpublications.orgoncotarget.comoncotarget.comoup.com This increase in HEXIM1 is considered a pharmacodynamic marker for BET inhibitor exposure and activity. ashpublications.orgoncotarget.comoup.com Immunoblotting allows for the visualization and quantification of these changes in protein levels, providing insights into the downstream effects of BET inhibition on crucial regulatory proteins. ashpublications.orgnih.govaacrjournals.orgaacrjournals.org

Chromatin Immunoprecipitation (ChIP) to assess Chromatin Binding

Chromatin Immunoprecipitation (ChIP), often coupled with sequencing (ChIP-seq), is a powerful technique used to investigate the binding of proteins, such as BET proteins, to specific regions of chromatin within the cell. ahajournals.orgnih.govahajournals.orgcsic.es These assays help determine where BET proteins are located on the genome and how their binding changes upon inhibitor treatment.

ChIP studies have shown that BET proteins, particularly BRD4, bind to acetylated histones at active promoter and enhancer regions, including super-enhancers. ahajournals.orgnih.govahajournals.orgcsic.esashpublications.org These regions are often associated with genes involved in cell growth and other key cellular processes. nih.govresearchgate.net BET inhibitors work by competing with acetylated lysine residues for binding to the bromodomains of BET proteins, thereby displacing BET proteins from chromatin. ahajournals.orgahajournals.orgresearchgate.netpromegaconnections.com

ChIP assays can demonstrate the displacement of BET proteins, such as BRD4, from the chromatin of target genes, like the MYC locus, following BET inhibitor treatment. pnas.org This displacement disrupts the recruitment of transcriptional machinery and leads to altered gene expression. ahajournals.orgahajournals.orgahajournals.org ChIP can also be used to assess the binding of other transcription factors and co-regulators to chromatin and how this is affected by BET inhibition. nih.gov

Assays for DNA Damage Response and R-loop Accumulation

Recent research has highlighted the link between BET inhibition, DNA damage, and the accumulation of R-loops. osu.eduresearchgate.netbiorxiv.orgnih.govbiorxiv.orgnih.gov R-loops are three-stranded nucleic acid structures consisting of an RNA-DNA hybrid and a displaced single-stranded DNA. nih.govbiorxiv.org They can form during transcription and are involved in various cellular processes, but their aberrant accumulation can lead to genomic instability and DNA damage, particularly during replication. researchgate.netbiorxiv.orgnih.govbiorxiv.orgnih.gov

Assays for DNA damage response, such as immunostaining for markers like γH2AX (a marker of DNA double-strand breaks), are used to assess the level of DNA damage in cells treated with BET inhibitors. researchgate.netnih.govnih.gov These assays have shown that BET inhibition can lead to increased DNA damage. researchgate.netnih.gov

Assays specifically designed to detect and quantify R-loops, such as immunostaining with antibodies that recognize DNA:RNA hybrids (e.g., S9.6) or using hybrid-binding domains of RNase H1, have revealed that BET inhibition can lead to the accumulation of R-loops. researchgate.netbiorxiv.orgnih.govbiorxiv.orgnih.gov This R-loop accumulation is thought to contribute to the observed DNA damage, potentially by causing conflicts between the transcription and replication machinery. researchgate.netbiorxiv.orgnih.gov Overexpression of RNase H1, an enzyme that degrades the RNA strand in R-loops, has been shown to rescue the DNA damage induced by BET inhibition, supporting the role of R-loops in this process. researchgate.netnih.gov

These mechanistic assays collectively provide a deeper understanding of how BET inhibitors, and by extension this compound, impact cellular processes by affecting protein expression, chromatin binding, and genomic stability.

Based on the available search results, there is limited specific preclinical in vivo evaluation data available solely for the chemical compound "this compound" that directly addresses the detailed subsections of the provided outline. The search results primarily discuss the preclinical in vivo evaluation of BET inhibitors as a class or provide data for other specific BET inhibitors such as JQ1, I-BET151, BAY 1238097, TG-1601, and others in various preclinical models.

One search result identifies "this compound (Comp I)" as a BET inhibitor with in vitro anticancer activity in prostate cancer cell lines medchemexpress.com. Another result provides the PubChem CID for "Bet-IN-1" (CID 71258968), which is listed with synonyms including I-BET282 nih.gov. It is not explicitly clear from the search results if "this compound" is the same compound as "Bet-IN-1" or if specific in vivo data for "this compound" under this exact name exists within the public domain covered by the search.

Therefore, a comprehensive article focusing solely on the preclinical in vivo evaluation of "this compound" as per the strict outline provided cannot be generated from the current search results. The information required for sections such as pharmacodynamic markers, target engagement, efficacy in specific syngeneic, xenograft, PDX, and NF2 models, and detailed in vivo mechanistic effects is predominantly associated with other BET inhibitors in the provided sources.

Preclinical in Vivo Evaluation of Bet in 16

Investigation of Mechanistic Effects in In Vivo Systems

Impact on Tumor Growth Dynamics in Animal Models

BET inhibitors have demonstrated anti-tumor activity across a range of preclinical animal models, including those for solid tumors and hematological malignancies. Studies have shown that BET inhibition can lead to a reduction in tumor growth and, in some cases, prolonged survival.

In mouse models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) driven by KRAS mutations, the BET inhibitor BAY 1238097 showed significant therapeutic impact, reducing both tumor area and tumor grade guidetomalariapharmacology.org. Another BET inhibitor, JQ1, has been shown to suppress the growth of PDAC tumors in patient-derived xenograft (PDX) models guidetopharmacology.orgnih.gov. The sensitivity of PDAC tumors to JQ1 in PDX models was observed to correlate with the expression level of CDC25B, with tumors exhibiting high CDC25B levels being more sensitive nih.gov.

In models of neuroblastoma, a pediatric solid tumor often associated with MYCN amplifications, BET inhibitors have exhibited potent anti-proliferative activity. Oral administration of the BET inhibitor I-BET726 (GSK1324726A) to mouse xenograft models of human neuroblastoma resulted in tumor growth inhibition citeab.com.

Studies in breast cancer models have also explored the effects of BET inhibition on tumor growth. The BET bromodomain inhibitor JQ1 has shown anti-tumoral potential in the MMTV-PyMT mouse model of luminal breast cancer, retarding the onset of the disease and increasing animal survival when administered before the expected time of tumor detection cenmed.com. In triple-negative breast cancer (TNBC) xenograft models, JQ1 treatment produced a clear inhibition of tumor growth and a reduction in tumor weight cenmed.com.

Furthermore, BET inhibitors have shown promising activity in malignant pleural mesothelioma (MPM) xenografts. OTX015 demonstrated significant delay in cell growth in patient-derived MPM xenograft models invivochem.com.

The observed anti-tumor effects of BET inhibitors in these models are often associated with the modulation of key oncogenes. For instance, in neuroblastoma models, I-BET726 treatment led to the down-regulation of MYCN and BCL2 expression, suggesting a role for these genes in tumor growth inhibition citeab.com. In PDAC and NSCLC models, while BAY 1238097 decreased MYC expression in some cell lines, its anti-tumorigenic effect in PDAC cells appeared to be independent of MYC regulation, implying other molecular effectors are involved guidetomalariapharmacology.org. JQ1 has also been shown to downregulate c-MYC in human luminal breast cancer cell lines cenmed.com and in HPV-positive head and neck squamous cell carcinoma (HNSCC) cell lines americanelements.com.

The efficacy of BET inhibitors can also be influenced by the genetic context of the tumor. For example, the sensitivity of PDAC PDX models to JQ1 was associated with CDC25B expression levels nih.gov.

While direct quantitative comparisons across different studies and inhibitors are challenging due to variations in tumor models, treatment regimens, and endpoints, the collective preclinical data indicate that BET inhibitors can effectively inhibit tumor growth in a variety of cancer types.

Below is a summary of findings on the impact of selected BET inhibitors on tumor growth in various animal models:

| BET Inhibitor | Cancer Model (Animal) | Observed Impact on Tumor Growth | Relevant Molecular Changes Reported | Source |

| JQ1 | PDAC PDX (UAB-PA18, CDC25B-high) | Suppressed tumor growth | Associated with CDC25B expression levels | nih.gov |

| JQ1 | PDAC PDX (UAB-PA16, CDC25B-low) | Less efficacy compared to CDC25B-high tumors | Associated with CDC25B expression levels | nih.gov |

| JQ1 | MMTV-PyMT (Luminal Breast Cancer) | Retarded disease onset, increased survival (preventive setting) | Downregulation of C-MYC, BCAS1, PDZK1 | cenmed.com |

| JQ1 | TNBC Xenograft (MDA-MB-231) | Inhibited tumor growth, reduced tumor weight | Modulation of transcription factors, induction of cell cycle arrest | cenmed.com |

| JQ1 | HPV-positive HNSCC cell lines (in vitro) | Downregulated c-Myc and E2F expression, induced CDKN1A (p21) | Downregulation of E6/E7 viral oncogenes and cellular oncogene c-MYC | americanelements.com |

| I-BET726 | Neuroblastoma Xenograft | Tumor growth inhibition | Down-regulation of MYCN and BCL2 expression | citeab.com |

| OTX015 | MPM Xenografts (MPM473, MPM487, MPM484) | Significant delay in cell growth | Downregulated c-MYC protein levels (in vitro) | invivochem.com |

| BAY 1238097 | KRAS-driven PDAC (Mouse Model) | Significant therapeutic impact, reduced tumor area/grade | Decreased MYC expression in some cell lines (context-dependent) | guidetomalariapharmacology.org |

| BAY 1238097 | KRAS-driven NSCLC (Mouse Model) | Significant therapeutic impact, reduced tumor area/grade | Decreased MYC expression in some cell lines (context-dependent) | guidetomalariapharmacology.org |

Modulation of Immune Microenvironment in Models

Beyond direct effects on tumor cells, preclinical studies have highlighted the ability of BET inhibitors to modulate the tumor immune microenvironment, contributing to their anti-tumor efficacy. This modulation involves influencing the function and populations of various immune cells and altering the expression of immune checkpoint molecules.

BET inhibition has been shown to potentiate anti-tumor immunity, particularly by enhancing CD8⁺ T-cell-based responses. In head and neck squamous cell carcinoma (HNSCC) models, BET inhibition potentiated CD8⁺ T-cell based anti-tumor immunity in vitro and in vivo nih.govnih.gov. This effect was linked to the ability of BET inhibition to increase the expression of MHC class I molecules, which are crucial for antigen presentation to CD8⁺ T cells nih.govnih.gov. BRD4, a key BET protein, was found to act as a transcriptional suppressor of MHC class I molecules by recruiting G9a nih.gov. Pharmacological inhibition or genetic depletion of BRD4 potently increased MHC class I expression nih.govnih.gov.

Modulation of immune checkpoint molecules is another significant aspect of how BET inhibitors influence the immune microenvironment. BET inhibition has been confirmed to modulate the tumor immune microenvironment by suppressing PD-L1 and IDO-1 nih.gov. In ovarian cancer mouse models, treatment with the BET inhibitor JQ1 significantly reduced PD-L1 expression on tumor cells and tumor-associated dendritic cells and macrophages, which correlated with increased activity of anti-tumor cytotoxic T cells uni.luguidetopharmacology.org. CD274 (encoding PD-L1) was identified as a direct target of BRD4-mediated gene transcription uni.luguidetopharmacology.org.

BET inhibitors can also affect the populations and function of other immune cells within the tumor microenvironment. Studies have suggested that immune cells are involved in BET inhibition-mediated anti-tumor efficacy, with responses being more effective in immunocompetent mice compared to immunodeficient ones nih.gov. In chronic lymphocytic leukemia (CLL) models, BET inhibition using OPN-51107 (OPN5) was shown to alleviate immunosuppressive networks in the CLL tumor microenvironment and help repair inherent CLL T-cell defects guidetopharmacology.org. This included a reduction in myeloid-derived suppressor cell (MDSC) populations and a decrease in inhibitory molecule expression on these cells guidetopharmacology.org. Anti-inflammatory "patrolling" monocytes and regulatory T cells (Tregs) were also reduced in the spleen with OPN5 treatment guidetopharmacology.org.

The immunomodulatory activity of BET inhibitors suggests their potential for combination therapies, particularly with immune checkpoint blockade. Combining BET inhibition with anti-PD-1 antibody treatment significantly enhanced the anti-tumor response in HNSCC models compared to individual treatments nih.govnih.gov. Similarly, enhanced efficacy was observed with regimens combining the BET inhibitor INCB054329 with IDO1 inhibition or PD-1/PD-L1 axis blockade in syngeneic tumor models guidetopharmacology.org. These findings support the notion that BET inhibition can suppress tumor growth through both tumor-intrinsic and immune modulatory mechanisms guidetopharmacology.org.

Below is a summary of findings on the modulation of the immune microenvironment by selected BET inhibitors in various animal models:

| BET Inhibitor | Cancer Model (Animal) | Impact on Immune Microenvironment | Relevant Immune Cell/Molecule Changes Reported | Source |

| BET Inhibition (General) | HNSCC (Mouse Model) | Potentiates CD8⁺ T-cell based anti-tumor immunity | Increased MHC class I expression (BRD4 acts as suppressor), increased cytotoxic CD8⁺ T cells, increased Xcl1+ T cells | nih.govnih.gov |

| BET Inhibition (General) | Tumor Models (Immunocompetent) | Provokes anti-tumor immunity | Anti-tumor responses more effective in immunocompetent mice compared to immunodeficient ones | nih.gov |

| JQ1 | Ovarian Cancer (Mouse Model) | Suppresses PD-L1 expression, limits tumor progression in a cytotoxic T-cell-dependent manner | Reduced PD-L1 expression on tumor cells, tumor-associated dendritic cells, and macrophages; increased activity of anti-tumor cytotoxic T cells; CD274 is a direct BRD4 target | uni.luguidetopharmacology.org |

| BET Inhibition (General) | Tumor Models | Modulates tumor immune microenvironment by suppressing immune checkpoints | Suppression of PD-L1 and IDO-1 | nih.gov |

| OPN-51107 (OPN5) | CLL (Mouse Model) | Alleviates immunosuppressive networks, helps repair T-cell defects | Reduced MDSC populations, lower expression of inhibitory molecules on MDSCs, reduced anti-inflammatory monocytes and Tregs in spleen | guidetopharmacology.org |

| INCB054329 | Syngeneic Tumor Models | Suppresses tumor growth through immune modulatory mechanisms, enhances checkpoint modulation activity | Increased effector T cell populations (observed); suppressed panel of cytokines and chemokines (in vitro) | guidetopharmacology.org |

Structure Activity Relationship Sar and Rational Design of Bet in 16 Analogs

Systematic Exploration of Structural Modifications

Systematic exploration of structural modifications is a cornerstone of SAR studies for BET inhibitors. This involves synthesizing a series of analogs where specific parts of the molecule are altered. For compounds related to Bet-IN-16, modifications have been explored on various parts of the scaffold to understand their contribution to activity. nih.govacs.org For instance, studies on dihydropyridopyrimidines, a scaffold found in some BET inhibitors, have involved altering substituents on the uracil (B121893) moiety, which was found to be important for potency and selectivity. nih.govacs.orgmedchemexpress.com Another study involving a tricyclic scaffold explored N-functionalization and late-stage functionalization to generate a series of derivatives with varied potency and physicochemical properties. acs.org This systematic approach allows researchers to map the relationship between specific structural features and biological activity.

Identification of Key Pharmacophoric Elements for BET Binding

Identifying the key pharmacophoric elements involves pinpointing the atoms or groups within the this compound molecule (or its analogs) that are essential for binding to the BET bromodomains. For many BET inhibitors, binding occurs at the acetylated lysine (B10760008) recognition pocket within the bromodomain. capes.gov.bracs.org Co-crystal structures of inhibitors bound to BET bromodomains, such as Brd4, provide crucial insights into these interactions. nih.govcapes.gov.br These structures reveal how the inhibitor fits into the binding pocket and forms interactions, such as hydrogen bonds with conserved amino acid residues like asparagine (e.g., Asn140 in Brd4 BD1). nih.govnih.gov Hydrophobic interactions with residues in the ZA and BC loop regions are also important for stabilizing ligand binding. nih.gov For a dihydropyridopyrimidine compound, the N-ethyl pyrimidine (B1678525) ring was identified as a dominant pharmacophore based on co-crystal structure analysis. nih.gov

Optimization for Potency and Selectivity across BET Subfamily Members (BD1 vs. BD2)

Optimizing BET inhibitors involves enhancing their binding strength (potency) and their ability to preferentially bind to certain BET family members (Brd2, Brd3, Brd4, BrdT) or specific bromodomains (BD1 or BD2). nih.govnih.gov While early BET inhibitors were often pan-BET inhibitors, binding to all BET bromodomains similarly, there is significant interest in developing BD1 or BD2 selective inhibitors due to potentially different biological roles and toxicity profiles. nih.govnih.govpnas.org

Structural differences between BD1 and BD2, despite high sequence homology within each subfamily, can be exploited for selective ligand development. pnas.orgacs.org For example, differences in residues within the binding pocket, such as Asp144 in BD1 and His437 in BD2, can be targeted to achieve selectivity. acs.org Rational design approaches utilizing water bridges have also been employed to enhance selectivity for BD1 over BD2 by forming specific interactions with BD1-specific residues. acs.org Studies have shown that BD1-selective inhibitors can phenocopy the effects of pan-BET inhibitors in some contexts, while BD2 inhibition may have more selective effects. nih.govpnas.org Compounds like GSK778 (iBET-BD1) and GSK046 (iBET-BD2) are examples of selective inhibitors developed to dissect the roles of BD1 and BD2. medchemexpress.com

Influence of Stereochemistry on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the activity and selectivity of BET inhibitors. The binding pockets of bromodomains are chiral, meaning they can preferentially interact with one stereoisomer over another. capes.gov.br Studies have demonstrated that different stereoisomers of a compound can exhibit remarkable differences in inhibiting BET bromodomains and in their selectivity profiles. pnas.orgnih.gov For instance, in one study, the R-enantiomer of a compound (CDD-787) was found to be significantly more potent and selective for inhibiting BRDT-BD1 compared to its S-enantiomer (CDD-786). pnas.orgnih.gov Co-crystal structures can help explain the basis for this stereoselectivity by revealing how different enantiomers interact with the chiral binding site. capes.gov.brnih.gov

Design of Bivalent BET Inhibitors and Their Mechanistic Advantages

Bivalent BET inhibitors are designed to simultaneously bind to both bromodomains (BD1 and BD2) within a single BET protein molecule. nih.govpromegaconnections.commdpi.comnih.gov This differs from monovalent inhibitors, which typically bind to only one bromodomain at a time. promegaconnections.comnih.gov The design of bivalent inhibitors often involves linking two monovalent binding motifs with a linker of varying length and composition. nih.gov

The mechanistic advantages of bivalent inhibitors stem from the concept of avidity. By engaging two binding sites simultaneously, bivalent inhibitors can achieve significantly higher affinity and cellular potency compared to their monovalent counterparts. promegaconnections.comnih.gov This increased affinity can lead to prolonged target occupancy and enhanced disruption of BET protein function. promegaconnections.comnih.gov Bivalent inhibitors may also offer improved selectivity by targeting specific conformations or arrangements of the tandem bromodomains that are unique to certain BET proteins. mdpi.comacs.org Studies have shown that bivalent inhibitors can induce different structural states in BET proteins compared to monovalent inhibitors, contributing to altered selectivity profiles. acs.org Examples of reported bivalent BET inhibitors include MT1 and biBET. mdpi.comnih.gov

Advanced Research Tools and Methodologies in Bet Protein Research

Proteolysis Targeting Chimeras (PROTACs) for BET Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug development by inducing the degradation of target proteins rather than merely inhibiting their function. This is achieved through a bifunctional molecule design. A PROTAC molecule typically consists of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This tripartite complex formation brings the POI into close proximity with the E3 ligase, facilitating ubiquitination of the target protein.. Polyubiquitinated proteins are then recognized and degraded by the cellular ubiquitin-proteasome system (UPS).. This "event-driven" pharmacology allows PROTACs to act catalytically, meaning a single PROTAC molecule can potentially lead to the degradation of multiple target protein molecules, often resulting in higher potency compared to traditional inhibitors.

Design and Synthesis of Bet-IN-16-derived PROTACs

The design and synthesis of PROTACs targeting BET proteins typically involve conjugating a BET inhibitor, which acts as the warhead binding to the BET protein, to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This compound, as a known BET inhibitor, possesses the necessary binding affinity for BET proteins that could potentially be leveraged in the design of a PROTAC.

While specific research detailing the design and synthesis of PROTACs directly derived from this compound was not identified in the consulted literature, the general principles applied to other BET inhibitor-based PROTACs would be relevant. For instance, PROTACs like MZ1 and ARV-771 utilize BET inhibitors such as JQ1 and I-BET726 as their BET-binding moieties. The design process involves selecting an appropriate E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand like VH032), choosing a suitable linker (considering factors like length, flexibility, and composition), and chemically conjugating the BET inhibitor (potentially this compound) and the E3 ligase ligand through this linker.

The synthesis of PROTACs often involves multi-step organic chemistry reactions to couple the three components. The resulting chimeric molecule is designed to optimally orient the BET protein and the E3 ligase to facilitate the transfer of ubiquitin. Research on other BET PROTACs has shown that the choice of linker and E3 ligase can significantly impact the potency and selectivity of degradation. For example, MZ1, a JQ1-based PROTAC recruiting VHL, showed selective degradation of BRD4 over BRD2 and BRD3 in certain cell lines, while other PROTACs like ARV-825 and dBET1, using different E3 ligases and linkers, could degrade BRD2 and BRD3 more efficiently. This highlights the critical role of rational design in achieving desired degradation profiles.

Mechanisms of Targeted Protein Degradation

The core mechanism of PROTAC-mediated targeted protein degradation relies on the cell's intrinsic ubiquitin-proteasome system. The process begins with the PROTAC simultaneously binding to the target protein (e.g., a BET protein) and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase, in conjunction with an E2 conjugating enzyme, catalyzes the covalent attachment of ubiquitin molecules to lysine (B10760008) residues on the target protein. This polyubiquitination of the target protein serves as a signal for its recognition and degradation by the 26S proteasome.

Unlike traditional inhibitors that occupy the active site of a protein to block its function, PROTACs induce the complete removal of the target protein from the cell. This offers several potential advantages, including the ability to target proteins previously considered "undruggable" due to the lack of a suitable binding pocket for inhibition, and the potential to overcome resistance mechanisms that can emerge with inhibitors. The catalytic nature of PROTACs also means that lower concentrations may be required to achieve a sustained biological effect compared to stoichiometric inhibitors.

Studies with BET-targeting PROTACs like ARV-771 and ARV-825 have demonstrated rapid and profound degradation of BET proteins, leading to downstream effects such as inhibition of oncogene expression (e.g., c-MYC) and induction of apoptosis in cancer cells. The efficacy of degradation can be influenced by factors such as the stability of the ternary complex, the intrinsic activity of the recruited E3 ligase, and the accessibility of ubiquitination sites on the target protein within the complex.

CRISPR-Based Technologies for Functional Genomics

CRISPR-based technologies, particularly CRISPR-Cas9, have become indispensable tools in functional genomics research, offering unprecedented precision in genome editing. These technologies allow researchers to manipulate genes to study protein function, identify essential genes, and explore the genetic basis of disease. In the context of BET protein research, CRISPR-Cas9 screens have been employed to identify genes that influence cellular responses to BET inhibitors and PROTACs.

Genome-wide CRISPR-Cas9 screens can systematically knock out or activate genes across the genome to identify those that, when perturbed, lead to sensitivity or resistance to a particular compound. For example, CRISPR screens have identified specific transcriptional regulators and components of signaling pathways, such as the mTOR pathway, as determinants of sensitivity to BET inhibitors like JQ1. These studies provide valuable insights into the molecular mechanisms underlying the cellular response to BET targeting agents and can help identify potential biomarkers for patient stratification or targets for combination therapies.

Furthermore, CRISPR technology can be used in conjunction with degradation systems, such as the dTAG system, to achieve rapid and inducible degradation of target proteins. While the dTAG system often involves genetically tagging the protein of interest, the principle of targeted degradation can be explored and validated using CRISPR-based approaches to modify cells or organisms. This allows for acute depletion of a protein, which can be crucial for studying the function of essential proteins where traditional genetic knockout might be lethal.

Integration of Multi-Omics Data for Comprehensive Understanding

The complexity of biological systems necessitates integrated approaches that can capture and analyze data from multiple molecular layers. Multi-omics integration combines data from different "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic view of biological processes and their perturbations. This integrated approach is particularly powerful in BET protein research, where BET proteins influence gene expression (transcriptomics), interact with various proteins (proteomics), and can impact cellular metabolism (metabolomics).

By integrating multi-omics data, researchers can move beyond observing changes at a single molecular level to understand the intricate relationships and regulatory networks that govern cellular behavior. For instance, combining transcriptomics and proteomics data can reveal how changes in gene expression mediated by BET proteins translate into altered protein levels and activity. Integrating metabolomics data can further elucidate the functional consequences of these changes on cellular metabolic pathways.

Multi-omics integration can help identify key driver molecules or pathways that are most affected by BET inhibition or degradation. This is crucial for understanding the full impact of targeting BET proteins and for identifying potential resistance mechanisms that may involve compensatory changes across different omics layers. Various computational methods and platforms are being developed to facilitate the integration and analysis of diverse multi-omics datasets, enabling researchers to uncover deeper insights into the complex roles of BET proteins in health and disease.

The application of these advanced research tools and methodologies, including PROTACs, CRISPR-based technologies, and multi-omics integration, is crucial for unraveling the multifaceted roles of BET proteins and for developing more effective therapeutic strategies.

Future Directions and Unexplored Avenues for Bet in 16 Research

Elucidation of Novel Mechanistic Insights

While the core mechanism of BET inhibitors involves disrupting the binding of BET proteins to acetylated chromatin, thereby downregulating the transcription of key genes like MYC, further mechanistic insights are still being sought nih.govmdpi.com. Research continues to explore the specific protein-protein interactions engaged by BET proteins, such as those with Mediator, Jmjd6, and P-TEFb, which are recruited by BRD4 to regulate transcription by RNA polymerase II nih.gov. Understanding how Bet-IN-16, or similar BET inhibitors, precisely modulates these interactions and the subsequent effects on the transcriptional machinery represents a key area for future investigation. Furthermore, exploring the differential effects of inhibiting individual BET family members (BRD2, BRD3, BRD4) could reveal distinct transcriptional consequences, as their genome occupancy patterns are not identical nih.gov. For instance, BRD2 has been linked to metabolic regulation and lymphomagenesis, but less is known about BRD3's in vivo biological function nih.govmdpi.com. Future studies could delve into how specific BET inhibitors like this compound might preferentially affect certain BET family members or specific bromodomains (BD1 or BD2), leading to differential biological outcomes nih.gov.

Identification of Previously Uncharacterized Downstream Effectors

The therapeutic activity of BET inhibitors is attributed to their effect on a specific subset of downstream target genes whose expression is particularly sensitive to BET protein inhibition nih.gov. While MYC is a well-established downstream target, particularly in various cancers, the existence of other molecular effectors that contribute to the therapeutic effects of BET inhibition, especially in different disease contexts or in cases of resistance, requires further investigation mdpi.comoncotarget.com. For example, studies in KRAS-driven cancers suggest the involvement of effectors beyond MYC that need to be further characterized oncotarget.com. Research into this compound could focus on comprehensively identifying the full spectrum of downstream genes and pathways it influences in various cell types and disease models. This could involve advanced transcriptomic and proteomic analyses to uncover previously uncharacterized proteins or signaling cascades affected by this compound treatment. The role of BRD4 in enhancer-mediated gene regulation, particularly at super-enhancers, highlights another avenue for identifying critical downstream effectors involved in lineage-specific gene regulation and disease-relevant functions nih.govmdpi.com.

Exploration in Additional Preclinical Disease Models

BET inhibitors have shown preclinical activity in a range of diseases, including various cancers and inflammatory conditions nih.govmdpi.comresearchgate.net. While studies have explored their effects in models of cancer (such as AML, PDAC, NSCLC, and neuroblastoma) and inflammation, there are many other preclinical disease models where the potential of BET inhibitors, including compounds like this compound, remains to be fully explored mdpi.comoncotarget.comnih.govjci.orgmdpi.comashpublications.org. This could include investigating their efficacy in models of other cancer types, autoimmune diseases, fibrotic disorders, or cardiovascular diseases, building on observations that BET inhibition can influence processes in these systems nih.gov. For instance, BET inhibitors have shown promise in preventing heart failure in preclinical models nih.govjci.org. Exploring the effects of this compound in a broader array of preclinical models could reveal novel therapeutic opportunities and provide insights into disease pathogenesis. Studies using patient-derived xenograft models or genetic mouse models that more closely mimic human disease could be particularly valuable oncotarget.comnih.govmdpi.com.

Development of Advanced Chemical Probes and Tools for BET Biology

The development of high-quality chemical probes has been instrumental in advancing the understanding of BET biology researchgate.nettandfonline.comnih.govfuture-science.comaacrjournals.org. Early probes like JQ1 and I-BET paved the way for extensive research into the BET family researchgate.nettandfonline.comfuture-science.com. Future directions involve the development of more advanced chemical probes and tools with enhanced properties, such as improved selectivity for specific BET family members or individual bromodomains (BD1 vs. BD2) nih.govnih.gov. The creation of negative control compounds with minimal activity is also crucial for robust experimental design nih.govaacrjournals.org. Furthermore, the development of chemical tools that allow for temporal and reversible modulation of BET protein function could provide finer control over experimental systems tandfonline.com. Targeted protein degradation approaches, such as PROTACs targeting BET proteins, represent another class of advanced chemical tools that are being explored and could offer distinct advantages over traditional inhibitors mdpi.com. Developing such advanced tools based on the this compound scaffold or similar structures could significantly contribute to dissecting the complex roles of BET proteins.

Computational Approaches for Predictive Modeling and Design

Computational approaches are increasingly being used to complement experimental research in drug discovery and target validation researchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.orgnsf.gov. For BET inhibitors like this compound, computational modeling can play a crucial role in several future directions. This includes predictive modeling to identify patient populations or disease subtypes that are most likely to respond to BET inhibition based on genomic or other molecular profiles nih.govresearchgate.net. Computational biology modeling can generate patient-specific protein network maps and simulate the effects of BET inhibitors on these networks to predict treatment response nih.govresearchgate.net. Furthermore, computational approaches can be employed in the design of novel BET inhibitors with improved potency, selectivity, and pharmacokinetic properties researchgate.net. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can aid in the rational design and optimization of this compound analogs or entirely new chemotypes targeting BET proteins. Integrating computational predictions with experimental validation will be essential for accelerating the development and application of BET inhibitors.

Q & A

Q. Tables

| Parameter | LNCaP Cells | 22Rv1 Cells |

|---|---|---|

| IC50 (μM) | 0.043 | 0.034 |

| Assay Duration (hours) | 72 | 72 |

| Key Target Gene | MYC | MYC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.